Cas no 1378699-97-8 ([4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol)
![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol structure](https://ja.kuujia.com/scimg/cas/1378699-97-8x500.png)
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol 化学的及び物理的性質
名前と識別子
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- [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol
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- インチ: 1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2
- InChIKey: LWXQSCCPTSHPQZ-UHFFFAOYSA-N
- ほほえんだ: C1(CO)=CC=C(C2=NN=CO2)C=C1
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-8570-10MG |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | AS-8570-5MG |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | AS-8570-1MG |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | >90% | 1mg |
£37.00 | 2023-09-08 | |
abcr | AB418698-1 g |
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | 1g |
€218.00 | 2022-03-24 | ||
Key Organics Ltd | AS-8570-50MG |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Key Organics Ltd | AS-8570-100MG |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | >90% | 100mg |
£146.00 | 2023-09-08 | |
abcr | AB418698-1g |
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol; . |
1378699-97-8 | 1g |
€218.00 | 2024-04-19 | ||
Key Organics Ltd | AS-8570-20MG |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | >90% | 0mg |
£76.00 | 2023-04-10 | |
Apollo Scientific | OR110429-1g |
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | 1g |
£155.00 | 2023-09-01 | ||
Ambeed | A943477-1g |
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol |
1378699-97-8 | 95% | 1g |
$184.0 | 2024-04-24 |
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanolに関する追加情報
Introduction to [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol (CAS No. 1378699-97-8)
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol, identified by the CAS number 1378699-97-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of phenolic alcohol with a unique substitution pattern on the aromatic ring. The presence of the oxadiazole group at the 2-position of the phenolic ring introduces distinctive electronic and structural properties that make it a valuable molecule for various applications.
The oxadiazole moiety is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure imparts strong electron-withdrawing properties to the molecule, which can influence its reactivity and stability. The phenolic alcohol group further enhances the compound's ability to participate in hydrogen bonding, making it suitable for applications in drug design and as a building block in organic synthesis.
Recent studies have highlighted the potential of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol in the development of novel pharmaceutical agents. Researchers have explored its role as a ligand in metalloenzyme mimics and its ability to act as a chelating agent in coordination chemistry. These findings underscore its importance in advancing therapeutic interventions and diagnostic tools.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its ability to form stable complexes with transition metals has led to investigations into its use in catalysis and as a precursor for advanced materials such as metal-organic frameworks (MOFs). The synthesis of MOFs using this compound has demonstrated enhanced stability and selectivity in gas adsorption applications.
The synthesis of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring through cyclization reactions followed by substitution or coupling reactions to introduce the phenolic alcohol group. Recent advancements in catalytic methods have improved the efficiency and scalability of these processes, making it more accessible for large-scale production.
From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Research indicates that it exhibits low toxicity towards aquatic organisms under controlled conditions, which aligns with growing demands for sustainable chemical solutions.
In conclusion, [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol (CAS No. 1378699-97-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, catalysis, and materials development. As research continues to uncover new potential uses for this compound, its role in advancing scientific innovation is expected to grow significantly.
1378699-97-8 ([4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol) 関連製品
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